2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a COX-2 inhibitor, which could have anti-inflammatory properties.
Industry: Could be used in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation . By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative-hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts selective COX-2 inhibitory activity. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors .
Properties
Molecular Formula |
C23H24N4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H24N4/c1-16-5-9-19(10-6-16)24-23-22(18-7-11-20(12-8-18)26(3)4)25-21-15-17(2)13-14-27(21)23/h5-15,24H,1-4H3 |
InChI Key |
NFBRHOQDFWKLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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